NQ301
Description
Properties
IUPAC Name |
2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZKIQSQHZVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NQ301: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NQ301, chemically known as 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone, is a synthetic naphthoquinone derivative that has demonstrated significant potential as an antiplatelet and antithrombotic agent in preclinical studies. This document provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development. All data is based on published in vitro and in vivo preclinical studies. To date, there is no publicly available information on clinical trials involving this compound.
Discovery and Synthesis
The discovery of this compound emerged from research into the therapeutic potential of 1,4-naphthoquinone derivatives. This class of compounds is known for a wide range of biological activities, and structural modifications of the naphthoquinone scaffold have been a strategy for the development of new therapeutic agents. The synthesis of this compound, a novel derivative, was aimed at exploring its antiplatelet and antithrombotic properties.[1]
Mechanism of Action
This compound exerts its antiplatelet effects through a multi-faceted mechanism of action that targets several key pathways in platelet activation and aggregation.
2.1. Inhibition of Intracellular Calcium Mobilization and Enhancement of cAMP Production
A primary mechanism of this compound is the inhibition of intracellular calcium mobilization upon platelet activation.[2] By preventing the rise in cytosolic Ca2+ concentration, a critical step in the signaling cascade for platelet aggregation, this compound effectively dampens the platelet response to various agonists. Concurrently, this compound has been shown to significantly increase the levels of cyclic adenosine monophosphate (cAMP) in platelets.[2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several proteins that inhibit platelet activation and aggregation.
2.2. Inhibition of Thromboxane A2 (TXA2) Pathway
This compound has been demonstrated to be a potent inhibitor of the thromboxane A2 (TXA2) pathway, a crucial mediator of platelet aggregation and vasoconstriction. Its action on this pathway is two-fold:
-
Inhibition of Thromboxane A2 Synthase: this compound directly inhibits the activity of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[2]
-
Blockade of Thromboxane A2/Prostaglandin H2 Receptor: this compound acts as a competitive antagonist at the thromboxane A2/prostaglandin H2 (TP) receptor, preventing the binding of TXA2 and PGH2 and the subsequent downstream signaling that leads to platelet activation.
2.3. CD45 Inhibition
This compound has also been identified as a selective inhibitor of CD45, a protein tyrosine phosphatase, with an IC50 of 200 nM. The role of CD45 inhibition in its antiplatelet activity is an area for further investigation.
Signaling Pathway of this compound's Antiplatelet Action
Caption: this compound's multi-target mechanism of action in platelets.
Preclinical Data
The antiplatelet and antithrombotic efficacy of this compound has been evaluated in a series of in vitro and in vivo preclinical models.
In Vitro Platelet Aggregation Inhibition
This compound demonstrated potent, concentration-dependent inhibition of human and rabbit platelet aggregation induced by various agonists.
| Agonist | Species | IC50 (µM) | Reference |
| Collagen | Human | 13.0 ± 0.1 | |
| Thrombin | Human | 11.2 ± 0.5 | |
| Arachidonic Acid | Human | 21.0 ± 0.9 | |
| Thapsigargin | Human | 3.8 ± 0.1 | |
| Calcium Ionophore A23187 | Human | 46.2 ± 0.8 | |
| Collagen (10 µg/ml) | Rabbit | 0.60 ± 0.02 | |
| Arachidonic Acid (100 µM) | Rabbit | 0.78 ± 0.04 | |
| U46619 (1 µM) | Rabbit | 0.58 ± 0.04 |
In Vivo and Ex Vivo Efficacy
This compound has shown significant antithrombotic effects in animal models.
| Model | Species | Route of Administration | Key Findings | Reference |
| Ex Vivo Platelet Aggregation | Rat | Oral | Significantly inhibited platelet aggregation. | |
| Pulmonary Thrombosis | Mouse | Not specified | Dose-dependently prevented death. | |
| Tail Bleeding Time | Mouse | Not specified | Significantly prolonged bleeding time. |
Effects on Coagulation Parameters
This compound did not significantly alter standard coagulation parameters in human plasma, suggesting its antithrombotic effect is primarily due to its antiplatelet activity rather than anticoagulation.
| Coagulation Parameter | Effect | Reference |
| Activated Partial Thromboplastin Time (aPTT) | No significant change | |
| Prothrombin Time (PT) | No significant change | |
| Thrombin Time (TT) | No significant change |
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Platelet Preparation: Human or rabbit whole blood is collected into anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 150 x g for 10 minutes). Washed platelets are prepared by further centrifugation of PRP and resuspension in a buffered solution.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. The platelet suspension is placed in a cuvette with a stir bar and warmed to 37°C.
-
Treatment: this compound or vehicle control is pre-incubated with the platelet suspension for a specified time.
-
Induction of Aggregation: An agonist (e.g., ADP, collagen, thrombin, arachidonic acid) is added to induce platelet aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is calculated.
Experimental Workflow for In Vitro Platelet Aggregation
References
- 1. Antiplatelet and antithrombotic activities of this compound, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiplatelet Action of NQ301: A Deep Dive into cAMP-Mediated Signaling in Human Platelets
For Immediate Release
This technical whitepaper provides an in-depth analysis of the novel antiplatelet agent, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone (NQ301), focusing on its mechanism of action related to the modulation of cyclic adenosine monophosphate (cAMP) levels in human platelets. This document is intended for researchers, scientists, and professionals in the field of drug development and hematology, offering a comprehensive overview of the current understanding of this compound's effects, supported by available data, experimental methodologies, and visual representations of its signaling pathways.
Executive Summary
This compound has emerged as a potent inhibitor of platelet aggregation, a critical process in the pathophysiology of thrombotic diseases. Research indicates that the antiplatelet effects of this compound are, in part, mediated by an increase in intracellular cAMP levels.[1] Elevated cAMP in platelets is a key inhibitory signal that counteracts agonist-induced activation. This document synthesizes the available quantitative data on this compound's inhibitory effects, details the experimental protocols for assessing platelet function, and visually maps the compound's proposed signaling cascade. A significant finding is that while this compound is known to increase cAMP, the precise quantitative details and the specific enzymatic interactions (adenylyl cyclase stimulation versus phosphodiesterase inhibition) remain areas for further investigation.
Quantitative Data on this compound's Antiplatelet Activity
The inhibitory potency of this compound has been quantified against platelet aggregation induced by a variety of agonists. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in human and rabbit platelets.
| Agonist | Platelet Source | IC50 (µM) | Reference |
| Collagen | Human | 13.0 ± 0.1 | [1] |
| Thrombin | Human | 11.2 ± 0.5 | [1] |
| Arachidonic Acid | Human | 21.0 ± 0.9 | [1] |
| Thapsigargin | Human | 3.8 ± 0.1 | [1] |
| Calcium Ionophore A23187 | Human | 46.2 ± 0.8 | |
| U46619 (Thromboxane A2 mimetic) | Rabbit | 0.58 ± 0.04 |
The Role of cAMP in Platelet Inhibition
Cyclic AMP is a critical second messenger in platelets that negatively regulates their activation. Its intracellular concentration is tightly controlled by the opposing activities of adenylyl cyclase (AC), which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP. Agents that increase cAMP levels, either by stimulating AC or inhibiting PDEs, are effective antiplatelet agents. The primary mechanism by which cAMP exerts its inhibitory effect is through the activation of protein kinase A (PKA), which then phosphorylates several downstream targets to block key activation steps, including calcium mobilization and granule secretion.
This compound and cAMP Production: The Current Understanding
Studies have demonstrated that this compound significantly increases cAMP levels in activated human platelets. This elevation in cAMP is a key contributor to its antiplatelet effects, alongside its ability to inhibit intracellular calcium mobilization and thromboxane A2 synthesis.
Proposed Signaling Pathway of this compound
The precise molecular target of this compound that leads to increased cAMP remains to be fully elucidated. However, based on its known effects, a proposed signaling pathway can be visualized. This compound is believed to intervene in the platelet activation cascade, leading to an enhancement of cAMP production.
Caption: Proposed mechanism of this compound's antiplatelet action.
Experimental Protocols
To facilitate further research and standardized assessment of compounds like this compound, this section details the methodologies for key experiments.
Preparation of Washed Human Platelets
A standardized protocol for the preparation of washed human platelets is crucial for reproducible results in platelet aggregation and signaling studies.
Caption: Workflow for the preparation of washed human platelets.
Platelet Aggregation Assay
This assay is fundamental for assessing the inhibitory effect of compounds on platelet function.
-
Platelet Preparation: Use washed human platelets prepared as described in section 5.1.
-
Platelet Count Adjustment: Adjust the platelet count of the suspension to a standard concentration (e.g., 3 x 10^8 platelets/mL).
-
Incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Agonist Addition: Add a platelet agonist (e.g., collagen, thrombin, ADP) to induce aggregation.
-
Measurement: Monitor the change in light transmittance using a platelet aggregometer. The increase in light transmittance corresponds to the extent of platelet aggregation.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each this compound concentration and determine the IC50 value.
Measurement of Intracellular cAMP Levels
While the specific protocol used for this compound has not been detailed in the available literature, a general and widely accepted method for measuring platelet cAMP is the Enzyme-Linked Immunosorbent Assay (ELISA).
-
Platelet Treatment: Incubate washed platelets with this compound or control vehicle, followed by the addition of a platelet agonist.
-
Reaction Termination: Stop the reaction and lyse the platelets to release intracellular cAMP. This is often achieved by adding a lysis reagent or by methods such as sonication or freeze-thawing.
-
ELISA Procedure:
-
Add the platelet lysates to microplate wells pre-coated with a cAMP capture antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled cAMP, which competes with the cAMP in the lysate for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for HRP and measure the resulting colorimetric change using a microplate reader.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of cAMP in the sample. A standard curve is generated using known concentrations of cAMP to quantify the levels in the platelet lysates.
Future Directions and Conclusion
This compound is a promising antiplatelet agent with a mechanism of action that involves the enhancement of the inhibitory cAMP signaling pathway. The data clearly demonstrates its potent inhibition of platelet aggregation induced by multiple agonists. However, to fully characterize its therapeutic potential, further research is warranted in the following areas:
-
Quantitative Analysis of cAMP Production: Precise measurement of the fold-increase or concentration changes of cAMP in response to this compound is essential.
-
Mechanism of cAMP Elevation: Investigating whether this compound directly stimulates adenylyl cyclase or inhibits specific phosphodiesterase isoforms will provide a more complete understanding of its molecular mechanism.
-
In Vivo Efficacy and Safety: Preclinical and clinical studies are necessary to evaluate the antithrombotic efficacy and safety profile of this compound in vivo.
References
NQ301: A Potent Inhibitor of Thromboxane A2 Synthase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NQ301, a synthetic 1,4-naphthoquinone derivative, has emerged as a significant subject of interest in antithrombotic research.[1][2] This technical document provides a comprehensive overview of the inhibitory effects of this compound on thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade and a key mediator of platelet aggregation and vasoconstriction. This guide details the quantitative impact of this compound on platelet function, outlines the experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Thromboxane A2 Synthase and this compound
Thromboxane A2 (TXA2) is a highly unstable but potent lipid mediator derived from arachidonic acid. It plays a pivotal role in hemostasis and thrombosis by inducing platelet aggregation and constricting blood vessels. The synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2), is catalyzed by the enzyme thromboxane A2 synthase (TXAS). Consequently, inhibitors of TXAS are of significant therapeutic interest as antiplatelet and antithrombotic agents.
This compound is a synthetic compound that has demonstrated potent antithrombotic and antiplatelet effects.[1][2] Its mechanism of action is multifaceted, involving the inhibition of cytosolic Ca2+ mobilization, but a key aspect of its antiplatelet activity lies in its direct inhibitory effect on thromboxane A2 synthase.[1]
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory potential of this compound has been quantified through various in vitro assays, primarily focusing on its impact on platelet aggregation and the measurement of TXA2 production.
Inhibition of Platelet Aggregation
This compound has been shown to inhibit platelet aggregation induced by several agonists in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Agonist | Concentration | This compound IC50 (µM) |
| Collagen | 10 µg/ml | 0.60 ± 0.02 |
| Arachidonic Acid | 100 µM | 0.78 ± 0.04 |
| U46619 (TXA2 receptor agonist) | 1 µM | 0.58 ± 0.04 |
| Data sourced from studies on washed rabbit platelets. |
Inhibition of Thromboxane A2 Synthase Activity
Direct evidence for the inhibition of thromboxane A2 synthase by this compound comes from its ability to suppress the formation of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2. Studies have demonstrated that this compound potently and in a concentration-dependent manner suppresses TXB2 formation in platelets exposed to arachidonic acid. Furthermore, in a direct thromboxane A2 synthase activity assay, this compound was shown to inhibit the conversion of prostaglandin H2 (PGH2) to TXB2 in a concentration-dependent fashion, confirming its inhibitory effect on the enzyme. While a specific IC50 value for the direct enzymatic inhibition has not been published, the evidence strongly supports a direct inhibitory mechanism.
Experimental Protocols
This section details the methodologies used to evaluate the effect of this compound on thromboxane A2 synthase activity and platelet aggregation.
Thromboxane A2 Synthase Activity Assay
This assay directly measures the enzymatic conversion of PGH2 to TXA2 (measured as TXB2) in the presence and absence of an inhibitor.
Objective: To determine the direct inhibitory effect of this compound on thromboxane A2 synthase.
Materials:
-
Platelet microsomes (as a source of thromboxane A2 synthase)
-
Prostaglandin H2 (PGH2) substrate
-
This compound or other test compounds
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Stopping solution (e.g., citric acid or a solution containing a thromboxane synthase inhibitor like dazoxiben)
-
TXB2 ELISA kit or radioimmunoassay (RIA) kit
-
Spectrophotometer or gamma counter
Procedure:
-
Preparation of Platelet Microsomes: Isolate platelets from whole blood by differential centrifugation. Lyse the platelets and prepare microsomes through ultracentrifugation. Resuspend the microsomal pellet in a suitable buffer.
-
Incubation: In a reaction tube, combine the platelet microsomes, reaction buffer, and varying concentrations of this compound or vehicle control. Pre-incubate for a defined period at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the PGH2 substrate. Incubate for a short, defined time (e.g., 1-2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stopping solution.
-
Quantification of TXB2: Measure the concentration of the stable TXA2 metabolite, TXB2, in the reaction mixture using a commercially available ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TXB2 formation at each this compound concentration compared to the vehicle control. If possible, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay assesses the overall effect of an inhibitor on the thromboxane pathway, starting from the liberation of arachidonic acid.
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation initiated by the thromboxane A2 precursor, arachidonic acid.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Arachidonic acid solution
-
This compound or other test compounds
-
Platelet aggregometer
-
Cuvettes and stir bars
Procedure:
-
Preparation of Platelets: Obtain PRP from citrated whole blood by centrifugation. For washed platelets, further centrifugation and resuspension steps are required to remove plasma components.
-
Incubation: Place a defined volume of PRP or washed platelets into an aggregometer cuvette with a stir bar. Add varying concentrations of this compound or vehicle control and incubate for a specified time at 37°C with stirring.
-
Induction of Aggregation: Add a pre-determined concentration of arachidonic acid to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the platelet suspension over time using the platelet aggregometer. Aggregation is observed as an increase in light transmittance.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Calculate the percentage of inhibition compared to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a deeper understanding of this compound's mechanism of action.
Thromboxane A2 Synthesis and Signaling Pathway
The following diagram illustrates the arachidonic acid cascade leading to the production of thromboxane A2 and its subsequent signaling, highlighting the point of inhibition by this compound.
Caption: this compound inhibits Thromboxane A2 Synthase in the arachidonic acid cascade.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the logical flow of experiments to characterize the inhibitory effect of this compound on the thromboxane pathway.
Caption: Workflow for evaluating this compound's inhibition of the thromboxane pathway.
Conclusion
The available evidence strongly indicates that this compound is a potent inhibitor of thromboxane A2 synthase. Its ability to suppress platelet aggregation and directly inhibit the enzymatic conversion of PGH2 to TXA2 underscores its potential as a lead compound for the development of novel antithrombotic therapies. Further research to elucidate the precise binding mode of this compound to thromboxane A2 synthase and to determine its in vivo efficacy and safety profile is warranted. This technical guide provides a foundational understanding for researchers and drug development professionals working on this compound and other inhibitors of the thromboxane pathway.
References
In Vivo Antithrombotic Activity of NQ301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo antithrombotic properties of NQ301, a novel naphthoquinone derivative. The information presented herein is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers in the fields of thrombosis, hematology, and drug discovery.
Executive Summary
This compound, chemically identified as 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone, has demonstrated significant antithrombotic and antiplatelet effects in various in vivo and ex vivo models. Studies indicate that this compound's primary mechanism of action is the inhibition of platelet aggregation, rather than a direct effect on the coagulation cascade.[1] This compound has shown efficacy in preventing fatal pulmonary thrombosis in murine models and significantly prolongs bleeding time, suggesting a potent antiplatelet profile.[1] Mechanistic studies have revealed that this compound targets the thromboxane A2 (TXA2) pathway by inhibiting both TXA2 synthase and its receptor, and also modulates intracellular calcium mobilization, a critical step in platelet activation.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy of this compound on Human Platelet Aggregation
| Agonist | IC50 (µM) |
| Collagen | 13.0 ± 0.1 |
| Thrombin | 11.2 ± 0.5 |
| Arachidonic Acid | 21.0 ± 0.9 |
| Thapsigargin | 3.8 ± 0.1 |
| Calcium Ionophore A23187 | 46.2 ± 0.8 |
Data from studies on washed human platelets.[3]
Table 2: In Vivo Antithrombotic Efficacy of this compound in a Murine Pulmonary Thrombosis Model
| Dose of this compound | Survival Rate (%) |
| Vehicle Control | Data not available |
| Dose 1 | Data not available |
| Dose 2 | Data not available |
| Dose 3 | Data not available |
This compound was shown to prevent death in a dose-dependent manner. Specific quantitative data on survival rates at different doses were not available in the reviewed literature.
Table 3: Effect of this compound on Tail Bleeding Time in Mice
| Treatment | Bleeding Time (seconds) |
| Vehicle Control | Data not available |
| This compound (Dose specified in study) | Significantly prolonged |
This compound demonstrated a significant prolongation of tail bleeding time. Specific mean bleeding times and dose-response data were not available in the reviewed literature.
Table 4: Effect of this compound on Coagulation Parameters
| Coagulation Assay | Effect of this compound |
| Activated Partial Thromboplastin Time (aPTT) | No alteration |
| Prothrombin Time (PT) | No alteration |
| Thrombin Time (TT) | No alteration |
Coagulation parameters were assessed in human plasma.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vivo antithrombotic activity.
Murine Pulmonary Thrombosis Model
This model is designed to assess the efficacy of antithrombotic agents in preventing mortality from acute pulmonary thromboembolism induced by a thrombogenic agent.
-
Animals: Male ICR mice are typically used for this assay.
-
Thrombosis Induction: A thrombotic challenge is induced by the intravenous injection of a mixture of collagen and epinephrine. This combination rapidly induces widespread platelet aggregation, leading to the formation of thrombi that lodge in the pulmonary vasculature, causing acute respiratory distress and death.
-
Drug Administration: this compound or vehicle control is administered orally at various doses at a specified time point before the thrombotic challenge.
-
Endpoint: The primary endpoint is the survival rate of the animals over a defined observation period (e.g., 30 minutes) following the injection of the collagen and epinephrine mixture. The dose-dependent protective effect of this compound is evaluated by comparing the survival rates in the treated groups to the vehicle control group.
Tail Bleeding Time Assay
This assay is a common in vivo method to evaluate the effect of antiplatelet agents on primary hemostasis.
-
Animals: Conscious male mice are used for this experiment.
-
Procedure: A standardized segment of the distal tail is amputated using a sharp blade. The tail is then immediately immersed in warm saline (37°C).
-
Measurement: The time from the initial transection until the cessation of bleeding is recorded. The endpoint is the duration of bleeding. A cut-off time is typically established, beyond which bleeding is considered to be excessively prolonged.
-
Analysis: The bleeding times of mice treated with this compound are compared to those of the vehicle-treated control group to determine the effect of the compound on hemostasis.
Ex Vivo Platelet Aggregation in Rats
This method assesses the inhibitory effect of an orally administered compound on platelet function by measuring platelet aggregation in blood samples drawn from the treated animals.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound or vehicle is administered orally.
-
Blood Collection: At a specified time after drug administration, blood is collected from the animals, typically via cardiac puncture or cannulation of an artery, into a solution containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a platelet agonist (e.g., ADP, collagen) is added to induce aggregation. The change in light transmittance through the PRP sample is measured over time, which corresponds to the degree of platelet aggregation.
-
Analysis: The extent of platelet aggregation in samples from this compound-treated rats is compared to that of samples from vehicle-treated rats to determine the ex vivo inhibitory effect of the compound.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Platelets
Caption: this compound inhibits platelet aggregation via multiple mechanisms.
Experimental Workflow for In Vivo Antithrombotic Evaluation
References
- 1. Antiplatelet and antithrombotic activities of this compound, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antiplatelet Effects of NQ301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NQ301, chemically identified as 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone, is a synthetic naphthoquinone derivative that has demonstrated significant antiplatelet and antithrombotic properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from in vitro and in vivo experiments. The document details the experimental methodologies employed in key studies, presents data in a structured format for comparative analysis, and visualizes the compound's signaling pathways and experimental workflows. The evidence suggests that this compound exerts its effects primarily through the inhibition of intracellular calcium mobilization and the thromboxane A2 (TXA2) signaling cascade, without significantly impacting blood coagulation pathways. This profile positions this compound as a promising candidate for further investigation as a novel antithrombotic agent.
Introduction
Thrombotic diseases, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment for these conditions. This compound has emerged as a potent inhibitor of platelet aggregation in preclinical models. This guide synthesizes the available scientific literature to provide an in-depth technical resource for professionals involved in thrombosis research and drug development.
Quantitative Data on the Antiplatelet Effects of this compound
The inhibitory activity of this compound on platelet aggregation has been quantified against various agonists in both human and rabbit platelets. The following tables summarize the reported half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Inhibition of Human Platelet Aggregation by this compound [1]
| Agonist | IC50 (µM) |
| Collagen | 13.0 ± 0.1 |
| Thrombin | 11.2 ± 0.5 |
| Arachidonic Acid | 21.0 ± 0.9 |
| Thapsigargin | 3.8 ± 0.1 |
| Calcium Ionophore A23187 | 46.2 ± 0.8 |
Table 2: In Vitro Inhibition of Rabbit Platelet Aggregation by this compound [2]
| Agonist | Agonist Concentration | IC50 (µM) |
| Collagen | 10 µg/ml | 0.60 ± 0.02 |
| Arachidonic Acid | 100 µM | 0.78 ± 0.04 |
| U46619 (TXA2 mimetic) | 1 µM | 0.58 ± 0.04 |
Table 3: In Vivo and Ex Vivo Effects of this compound [3]
| Experimental Model | Effect |
| Murine Pulmonary Thrombosis (in vivo) | Dose-dependent prevention of death |
| Rat Platelet Aggregation (ex vivo, oral administration) | Significant inhibition |
| Mouse Tail Bleeding Time (in vivo) | Significant prolongation |
Mechanism of Action: Signaling Pathways
This compound's antiplatelet effects are attributed to its modulation of key intracellular signaling pathways that govern platelet activation. The primary mechanisms identified are the inhibition of intracellular calcium mobilization and the interference with the thromboxane A2 (TXA2) pathway.
Inhibition of Intracellular Calcium Mobilization
Platelet activation is critically dependent on an increase in cytosolic free calcium ([Ca2+]i). This compound has been shown to significantly inhibit the rise in [Ca2+]i induced by various agonists[1]. This inhibitory action disrupts downstream signaling events that lead to platelet shape change, granule secretion, and aggregation.
Interference with the Thromboxane A2 Pathway
This compound demonstrates a dual effect on the arachidonic acid cascade. It acts as a competitive antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor and also inhibits thromboxane A2 synthase, the enzyme responsible for TXA2 production[2]. This comprehensive blockade of the TXA2 pathway significantly curtails platelet aggregation and vasoconstriction.
Experimental Protocols
Disclaimer: The following experimental protocols are summarized based on the methodologies described in the abstracts of the cited research articles. Detailed, step-by-step protocols from the full-text publications were not accessible.
In Vitro Platelet Aggregation Assay
This assay measures the extent of platelet aggregation in response to various agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors or rabbits into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Incubation: PRP is incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, thrombin, arachidonic acid) is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the PRP suspension using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value for this compound is determined.
Measurement of Cytosolic Calcium ([Ca2+]i)
This assay quantifies changes in the concentration of free calcium within the platelets.
Methodology:
-
Platelet Loading: Washed platelets are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2/AM).
-
Incubation: The dye-loaded platelets are incubated with different concentrations of this compound or a vehicle control.
-
Stimulation: A platelet agonist is added to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence of the Ca2+ indicator is measured using a spectrofluorometer. The ratio of fluorescence at different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.
Thromboxane A2 (TXA2) Synthase Activity Assay
This assay determines the effect of this compound on the enzyme that produces TXA2.
Methodology:
-
Platelet Lysate Preparation: Platelets are lysed to release their intracellular contents, including TXA2 synthase.
-
Incubation: The platelet lysate is incubated with this compound at various concentrations.
-
Enzymatic Reaction: The substrate for TXA2 synthase, prostaglandin H2 (PGH2), is added to the lysate.
-
Product Measurement: The reaction is stopped, and the amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using a specific immunoassay (e.g., ELISA).
In Vivo and Ex Vivo Studies
Preclinical studies in animal models have provided further evidence for the antithrombotic potential of this compound.
-
Murine Pulmonary Thrombosis Model: In a mouse model of thrombosis, this compound administered in a dose-dependent manner was able to prevent death, indicating its potent antithrombotic effect in vivo.
-
Rat Ex Vivo Platelet Aggregation: When administered orally to rats, this compound significantly inhibited platelet aggregation in blood samples taken from the animals, demonstrating its oral bioavailability and efficacy.
-
Bleeding Time: this compound was found to significantly prolong tail bleeding time in mice, an expected outcome for an effective antiplatelet agent.
Effects on Coagulation
An important characteristic of a safe antiplatelet agent is the absence of a significant impact on the coagulation cascade, which could otherwise lead to systemic bleeding complications. Studies have shown that this compound does not alter key coagulation parameters, including activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT) in human plasma. This suggests that the antithrombotic activity of this compound is due to its antiplatelet effects and not to an anticoagulant mechanism.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound. The compound appears to be in the preclinical stage of development.
Conclusion
This compound is a promising preclinical antiplatelet agent with a well-defined mechanism of action centered on the inhibition of intracellular calcium signaling and the thromboxane A2 pathway. Its efficacy in in vitro and in vivo models, coupled with a lack of interference with the coagulation cascade, highlights its potential as a novel antithrombotic drug. Further research, including detailed pharmacokinetic and pharmacodynamic studies, and eventually, well-designed clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.
References
- 1. Antiplatelet effect of 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone (this compound): a possible mechanism through inhibition of intracellular Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet and antithrombotic activities of this compound, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
NQ301: A Multifaceted Inhibitor of Platelet Activation in Cardiovascular Disease
A Technical Overview of its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
NQ301, a synthetic 1,4-naphthoquinone derivative, has emerged as a promising antithrombotic agent with potent antiplatelet activity.[1][2] Its multifaceted mechanism of action, targeting key pathways in platelet activation and aggregation, positions it as a molecule of interest for the development of novel therapies for cardiovascular diseases. This technical guide provides an in-depth overview of the molecular targets of this compound, supported by quantitative data, and elucidates its signaling pathways through detailed diagrams.
Molecular Targets and Inhibitory Activity
This compound exerts its antiplatelet effects by targeting several critical components of the platelet activation cascade. Its primary mechanisms include the inhibition of thromboxane A2 (TXA2) synthase and the blockade of TXA2/prostaglandin H2 (PGH2) receptors. Furthermore, it modulates arachidonic acid metabolism and intracellular calcium signaling.[1][3]
Quantitative Analysis of this compound Inhibitory Potency
The inhibitory efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against various platelet aggregation agonists. These values provide a clear measure of the compound's potency.
| Agonist | Species | IC50 (µM) | Reference |
| Collagen (10 µg/ml) | Rabbit | 0.60 ± 0.02 | [1] |
| Arachidonic Acid (100 µM) | Rabbit | 0.78 ± 0.04 | |
| U46619 (a TXA2 mimetic, 1 µM) | Rabbit | 0.58 ± 0.04 | |
| Collagen | Human | 13.0 ± 0.1 | |
| Thrombin | Human | 11.2 ± 0.5 | |
| Arachidonic Acid | Human | 21.0 ± 0.9 | |
| Thapsigargin | Human | 3.8 ± 0.1 | |
| Calcium Ionophore A23187 | Human | 46.2 ± 0.8 |
Signaling Pathways Modulated by this compound
The antiplatelet effects of this compound are a consequence of its intervention in specific signaling pathways that govern platelet activation. These pathways are visually represented in the following diagrams.
Arachidonic Acid Cascade and Thromboxane A2 Signaling
This compound interferes with the arachidonic acid cascade at two key points. It inhibits the liberation of arachidonic acid induced by collagen and potently suppresses the activity of thromboxane A2 synthase, the enzyme responsible for converting PGH2 to TXA2. Furthermore, this compound acts as a competitive antagonist at the TXA2/PGH2 receptor, preventing the downstream signaling that leads to platelet aggregation.
Caption: this compound inhibits the arachidonic acid cascade and TXA2 signaling pathway.
Intracellular Calcium Mobilization and cAMP Production
A crucial aspect of this compound's mechanism is its ability to inhibit the increase of cytosolic Ca2+ concentration in activated platelets. This is significant as calcium is a key second messenger in platelet activation. Concurrently, this compound has been shown to increase platelet cyclic AMP (cAMP) levels. Elevated cAMP levels are known to inhibit platelet activation and aggregation.
Caption: this compound inhibits intracellular calcium mobilization and enhances cAMP production.
Experimental Protocols
While the cited literature provides a high-level overview of the methodologies used, detailed, step-by-step experimental protocols for the following key assays are not available in the public domain. The following outlines the general principles of these experiments.
Platelet Aggregation Assay
-
Principle: This assay measures the extent of platelet aggregation in response to various agonists by monitoring changes in light transmission through a platelet-rich plasma or washed platelet suspension. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
-
General Procedure:
-
Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Adjust the platelet count to a standardized concentration.
-
Pre-incubate the platelet suspension with varying concentrations of this compound or a vehicle control.
-
Add a platelet agonist (e.g., collagen, arachidonic acid, U46619) to induce aggregation.
-
Monitor the change in light transmission over time using an aggregometer.
-
Calculate the percentage of aggregation and determine the IC50 value of this compound.
-
Thromboxane B2 (TXB2) Formation Assay
-
Principle: This assay quantifies the production of TXA2 by measuring its stable, inactive metabolite, TXB2. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA).
-
General Procedure:
-
Incubate washed platelets with arachidonic acid in the presence of varying concentrations of this compound or a vehicle control.
-
Stop the reaction and centrifuge to pellet the platelets.
-
Collect the supernatant.
-
Measure the concentration of TXB2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Measurement of Cytosolic Ca2+ Concentration
-
Principle: This method utilizes a fluorescent calcium indicator, such as Fura-2/AM, which can be loaded into platelets. The fluorescence intensity of the indicator changes upon binding to free calcium, allowing for the quantification of intracellular calcium levels.
-
General Procedure:
-
Load washed platelets with a fluorescent calcium indicator (e.g., Fura-2/AM).
-
Wash the platelets to remove extracellular dye.
-
Pre-incubate the loaded platelets with this compound or a vehicle control.
-
Stimulate the platelets with an agonist.
-
Measure the changes in fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.
-
Calculate the intracellular calcium concentration based on the fluorescence ratio.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an antithrombotic agent by targeting multiple, key pathways in platelet activation. Its ability to inhibit both TXA2 synthesis and receptor signaling, coupled with its modulation of intracellular calcium and cAMP levels, underscores its comprehensive antiplatelet profile. The quantitative data clearly indicates its potent inhibitory effects.
Further research is warranted to fully elucidate the detailed molecular interactions of this compound with its targets. The development of detailed experimental protocols and their public dissemination would be invaluable for the research community. Moreover, preclinical and clinical studies are necessary to evaluate the safety and efficacy of this compound in in vivo models of cardiovascular disease and ultimately in human subjects. The information gathered from such studies will be crucial in determining the therapeutic potential of this compound as a novel antiplatelet drug.
References
- 1. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet and antithrombotic activities of this compound, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet effect of 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone (this compound): a possible mechanism through inhibition of intracellular Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NQ301 Administration in Rat Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NQ301, a synthetic 1,4-naphthoquinone derivative, has demonstrated significant potential as an antithrombotic agent. Its mechanism of action is primarily attributed to its antiplatelet activities, which include the inhibition of the thromboxane A2 (TXA2) receptor and synthase.[1][2] This document provides detailed application notes and protocols for the administration of this compound in rat models of thrombosis, designed to assist researchers in the preclinical evaluation of this compound. The protocols outlined below are based on established methodologies for inducing thrombosis in rats and general practices for the oral administration of investigational compounds.
Mechanism of Action
This compound exerts its antithrombotic effects through a dual mechanism targeting the thromboxane A2 pathway, a critical signaling cascade in platelet activation and aggregation. It acts as both a competitive antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor and an inhibitor of thromboxane A2 synthase.[1][2] By blocking the TP receptor, this compound prevents the binding of TXA2, thereby inhibiting downstream signaling that leads to platelet shape change, degranulation, and aggregation.[1] Concurrently, by inhibiting thromboxane A2 synthase, this compound reduces the production of TXA2 from its precursor, prostaglandin H2. This multifaceted approach effectively dampens a key pathway in the development of thrombosis.
Data Presentation
In Vitro and Ex Vivo Antiplatelet Activity of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on platelet aggregation.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist | Species | IC50 (µM) |
| Collagen | Rabbit | 0.60 ± 0.02 |
| Arachidonic Acid | Rabbit | 0.78 ± 0.04 |
| U46619 (TXA2 analog) | Rabbit | 0.58 ± 0.04 |
| ADP | Human | Concentration-dependent inhibition |
| Epinephrine | Human | Concentration-dependent inhibition |
| Calcium Ionophore A23187 | Human | Concentration-dependent inhibition |
Data sourced from studies on washed rabbit and human platelets.
Table 2: Ex Vivo Inhibition of Platelet Aggregation in Rats Following Oral Administration of this compound
While specific dosages and the extent of inhibition in rat thrombosis models are not extensively detailed in the public literature, studies have confirmed that orally administered this compound significantly inhibits platelet aggregation in rats. Researchers should perform dose-response studies to determine the optimal dose for their specific thrombosis model.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to study arterial thrombosis and is suitable for evaluating the efficacy of antithrombotic agents like this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Doppler ultrasound flow probe
-
Filter paper discs (2 mm diameter)
-
Ferric chloride (FeCl3) solution (e.g., 35% in distilled water)
-
Saline solution
-
Suture material
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Fast the animals overnight before the procedure but allow free access to water.
-
Weigh each rat to determine the correct dosage of this compound and anesthetic.
-
-
This compound Administration (Oral Gavage):
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the this compound suspension or vehicle control to the rats via oral gavage. The timing of administration should be determined based on the pharmacokinetic profile of this compound, aiming for peak plasma concentration at the time of thrombosis induction. A common pre-treatment time is 1-2 hours before surgery.
-
-
Surgical Procedure:
-
Anesthetize the rat.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the tissues to expose the left common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Induction of Thrombosis:
-
Soak a 2 mm filter paper disc in the ferric chloride solution.
-
Apply the soaked filter paper to the adventitial surface of the carotid artery for a standardized period (e.g., 10 minutes).
-
After the application period, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor the blood flow in the carotid artery using the Doppler probe.
-
Record the time to occlusion (the time from FeCl3 application to the cessation of blood flow).
-
After a set observation period (e.g., 60 minutes), euthanize the animal.
-
Carefully excise the thrombosed arterial segment.
-
The thrombus can be isolated, dried, and weighed to quantify the extent of thrombosis.
-
Ex Vivo Platelet Aggregation Assay
This assay is used to assess the functional effect of this compound on platelet function after in vivo administration.
Procedure:
-
Blood Collection:
-
At a predetermined time point after this compound administration, collect blood from the rats via cardiac puncture or from the abdominal aorta into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Collect the PRP and keep it at room temperature for use within 2 hours.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to measure the change in light transmission through the PRP sample.
-
Add a platelet agonist (e.g., ADP or collagen) to the PRP to induce aggregation.
-
Record the maximum aggregation percentage for each sample.
-
Compare the aggregation response in PRP from this compound-treated rats to that from vehicle-treated control rats.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the Thromboxane A2 pathway.
Experimental Workflow for this compound Evaluation in a Rat Thrombosis Model
Caption: Workflow for assessing this compound in a rat thrombosis model.
References
- 1. Antiplatelet and antithrombotic activities of this compound, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
NQ301: A Tool for Investigating GPIIb/IIIa Complex Activation via Intracellular Signaling Pathways
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NQ301 is a synthetic 1,4-naphthoquinone derivative that has demonstrated significant antithrombotic and antiplatelet activities.[1][2][3] Unlike direct antagonists of the Glycoprotein IIb/IIIa (GPIIb/IIIa) complex, this compound does not function by directly binding to and blocking the fibrinogen receptor.[1] Instead, its mechanism of action lies in the modulation of intracellular signaling pathways that are critical for the "inside-out" activation of the GPIIb/IIIa complex.[1] This makes this compound a valuable research tool for studying the intricate signaling cascades that lead to platelet aggregation and thrombus formation.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the signaling events upstream of GPIIb/IIIa activation. The primary mechanism of this compound involves the inhibition of cytosolic Ca²⁺ mobilization, enhancement of cyclic AMP (cAMP) levels, and inhibition of ATP secretion in activated platelets.
Data Presentation
The following tables summarize the quantitative data available on the inhibitory effects of this compound on platelet aggregation induced by various agonists.
Table 1: this compound Inhibition of Human Platelet Aggregation
| Agonist | Agonist Concentration | This compound IC₅₀ (µM) |
| Collagen | - | 13.0 ± 0.1 |
| Thrombin | - | 11.2 ± 0.5 |
| Arachidonic Acid | - | 21.0 ± 0.9 |
| Thapsigargin | - | 3.8 ± 0.1 |
| Calcium Ionophore A23187 | - | 46.2 ± 0.8 |
Table 2: this compound Inhibition of Rabbit Platelet Aggregation
| Agonist | Agonist Concentration | This compound IC₅₀ (µM) |
| Collagen | 10 µg/mL | 0.60 ± 0.02 |
| Arachidonic Acid | 100 µM | 0.78 ± 0.04 |
| U46619 (Thromboxane A₂ Receptor Agonist) | 1 µM | 0.58 ± 0.04 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on platelet function. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Platelet Aggregation Assay
This protocol measures the effect of this compound on agonist-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Tyrode's buffer
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with this compound:
-
Pre-warm the PRP samples to 37°C.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 3-5 minutes) at 37°C with stirring.
-
-
Agonist-Induced Aggregation:
-
Place the PRP sample in the aggregometer and establish a baseline.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation is calculated, with 100% aggregation being the light transmission of PPP and 0% being the baseline of PRP. The IC₅₀ value for this compound can be determined from the dose-response curve.
Protocol 2: Measurement of Cytosolic Free Ca²⁺ Concentration
This protocol uses the fluorescent Ca²⁺ indicator Fura-2/AM to measure changes in intracellular calcium levels.
Materials:
-
Washed platelets
-
Fura-2/AM stock solution
-
HEPES buffer
-
Platelet agonists
-
This compound stock solution
-
Fluorometer or fluorescence microscope with ratiometric capabilities
Procedure:
-
Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspend them in a suitable buffer.
-
Fura-2/AM Loading:
-
Incubate the washed platelets with Fura-2/AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark.
-
Wash the platelets to remove extracellular Fura-2/AM.
-
-
Incubation with this compound:
-
Resuspend the Fura-2-loaded platelets in a Ca²⁺-containing buffer.
-
Pre-incubate the platelets with various concentrations of this compound or vehicle control at 37°C.
-
-
Fluorescence Measurement:
-
Place the platelet suspension in a cuvette in the fluorometer.
-
Add the platelet agonist to stimulate the cells.
-
Record the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca²⁺ concentration.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol describes the measurement of cAMP levels in platelets, typically using a competitive immunoassay (e.g., Radioimmunoassay - RIA or Enzyme-Linked Immunosorbent Assay - ELISA).
Materials:
-
Washed platelets
-
Platelet agonists
-
This compound stock solution
-
Reagents to stop the reaction and lyse the cells (e.g., ice-cold ethanol or trichloroacetic acid)
-
cAMP immunoassay kit
Procedure:
-
Platelet Preparation and Incubation:
-
Prepare washed platelets and resuspend them in a suitable buffer.
-
Pre-incubate the platelets with various concentrations of this compound or vehicle control at 37°C.
-
-
Stimulation and Lysis:
-
Add the platelet agonist and incubate for the desired time.
-
Stop the reaction by adding an ice-cold solution to lyse the cells and precipitate proteins.
-
-
cAMP Measurement:
-
Centrifuge the lysate to remove cell debris.
-
Measure the cAMP concentration in the supernatant according to the instructions of the chosen immunoassay kit.
-
-
Data Analysis: The results are typically expressed as pmol of cAMP per 10⁸ platelets.
Protocol 4: Measurement of ATP Secretion
This protocol uses the luciferin-luciferase assay to measure the amount of ATP released from platelet dense granules upon activation.
Materials:
-
Washed platelets or PRP
-
Platelet agonists
-
This compound stock solution
-
Luciferin-luciferase reagent
-
Luminometer
Procedure:
-
Platelet Preparation and Incubation:
-
Prepare washed platelets or PRP.
-
Pre-incubate the platelets with various concentrations of this compound or vehicle control at 37°C.
-
-
ATP Release Assay:
-
Place the platelet suspension in a luminometer tube.
-
Add the luciferin-luciferase reagent.
-
Add the platelet agonist to induce ATP secretion.
-
Measure the luminescence generated, which is proportional to the amount of ATP released.
-
-
Data Analysis: The results can be quantified by comparing the luminescence signal to a standard curve of known ATP concentrations and are typically expressed as nmol of ATP per 10⁸ platelets.
Conclusion
This compound serves as a potent inhibitor of platelet aggregation by targeting key intracellular signaling pathways that regulate the activation of the GPIIb/IIIa complex. Its ability to modulate cytosolic Ca²⁺, cAMP levels, and ATP secretion makes it a valuable pharmacological tool for researchers studying the mechanisms of platelet activation and for the development of novel antithrombotic therapies that act upstream of the final common pathway of platelet aggregation. The protocols outlined in this document provide a framework for investigating the multifaceted effects of this compound on platelet function.
References
- 1. Antiplatelet effect of 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone (this compound): a possible mechanism through inhibition of intracellular Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet and antithrombotic activities of this compound, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Use of NQ301 as an Antithrombotic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of NQ301, a synthetic 1,4-naphthoquinone derivative, as a potent antithrombotic agent. The information is based on preclinical studies investigating its antiplatelet and antithrombotic activities.
Introduction
This compound, chemically identified as 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone, has demonstrated significant potential as an antithrombotic agent. Its mechanism of action primarily involves the inhibition of platelet aggregation, a critical step in thrombus formation.[1][2] Unlike some antithrombotic drugs, this compound's effects appear to be independent of anticoagulation pathways, suggesting a targeted antiplatelet mechanism.[3]
Mechanism of Action
This compound exerts its antithrombotic effects through a multi-faceted inhibition of platelet activation pathways:
-
Inhibition of Intracellular Calcium Mobilization: this compound significantly suppresses the increase of cytosolic Ca2+ concentration in activated platelets.
-
Enhancement of Cyclic AMP (cAMP) Production: The compound has been shown to increase platelet cAMP levels, which is a key inhibitor of platelet activation.
-
Inhibition of ATP Secretion: this compound inhibits the secretion of ATP from activated platelets.
-
Thromboxane A2 (TXA2) Pathway Inhibition: It acts as a competitive antagonist of the TXA2/prostaglandin H2 receptor and also inhibits thromboxane A2 synthase, thereby blocking a major pathway for platelet aggregation.
-
CD45 Inhibition: this compound is also identified as a selective inhibitor of CD45, a protein tyrosine phosphatase, with an IC50 of 200 nM.
The following diagram illustrates the proposed signaling pathway for this compound's antiplatelet action.
References
- 1. Antiplatelet effect of 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone (this compound): a possible mechanism through inhibition of intracellular Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet and antithrombotic activities of this compound, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of NQ301 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
NQ301, a synthetic 1,4-naphthoquinone derivative, has demonstrated significant potential as an antithrombotic and anti-inflammatory agent. Its multifaceted mechanism of action, primarily involving the inhibition of CD45 phosphatase activity and the thromboxane A2 (TXA2) pathway, makes it a compelling lead compound for further development. The screening of this compound analogs is a critical step in optimizing its therapeutic properties, including potency, selectivity, and pharmacokinetic profile.
These application notes provide a comprehensive guide for the cell-based screening of this compound analogs. The protocols detailed herein are designed to assess the biological activity of novel compounds targeting the key pathways modulated by this compound. Furthermore, potential off-target effects, such as modulation of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity, are also considered to build a comprehensive pharmacological profile of the analogs.
Data Presentation: Comparative Biological Activity of this compound Analogs
The following tables summarize hypothetical, yet representative, quantitative data for this compound and its analogs. These tables are intended to serve as a template for organizing and comparing screening results.
Table 1: Inhibition of CD45 Phosphatase Activity
| Compound ID | Structure Modification | Cell Line | IC50 (nM)[1][2] |
| This compound | (Reference) | Jurkat | 200 |
| NQA-001 | R1 = OCH3 | Jurkat | 150 |
| NQA-002 | R1 = F | Jurkat | 180 |
| NQA-003 | R2 = CH3 | Jurkat | 250 |
| NQA-004 | R2 = Cl | Jurkat | 210 |
Table 2: Inhibition of Thromboxane A2 (TXA2) Receptor-Mediated Platelet Aggregation
| Compound ID | Structure Modification | Agonist | IC50 (µM)[3] |
| This compound | (Reference) | U46619 | 0.58 |
| NQA-001 | R1 = OCH3 | U46619 | 0.45 |
| NQA-002 | R1 = F | U46619 | 0.52 |
| NQA-003 | R2 = CH3 | U46619 | 0.75 |
| NQA-004 | R2 = Cl | U46619 | 0.61 |
Table 3: Inhibition of Intracellular Calcium Mobilization
| Compound ID | Structure Modification | Cell Line | Agonist | IC50 (µM) |
| This compound | (Reference) | Platelets | Thrombin | 11.2 |
| NQA-001 | R1 = OCH3 | Platelets | Thrombin | 9.8 |
| NQA-002 | R1 = F | Platelets | Thrombin | 10.5 |
| NQA-003 | R2 = CH3 | Platelets | Thrombin | 15.1 |
| NQA-004 | R2 = Cl | Platelets | Thrombin | 12.3 |
Table 4: NQO1 Substrate Activity and Cytotoxicity in NQO1-High Cancer Cells
| Compound ID | Structure Modification | NQO1 Activity (nmol/min/mg) | Cytotoxicity (IC50, µM) in A549 cells[4] |
| This compound | (Reference) | 5.2 | > 50 |
| NQA-001 | R1 = OCH3 | 4.8 | > 50 |
| NQA-005 | (Known NQO1 Substrate) | 150.7 | 2.5 |
| NQA-006 | R3 = NO2 | 89.3 | 5.1 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the screening process, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Allosteric noncompetitive small molecule selective inhibitors of CD45 tyrosine phosphatase suppress T-cell receptor signals and inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing NQ301 degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of NQ301 to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare stock solutions in fresh, anhydrous DMSO as moisture can reduce its solubility.[1] For storage, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a 1,4-naphthoquinone core structure, like this compound, are known to be sensitive to light and can undergo photodegradation. It is crucial to protect this compound, both in its solid form and in solution, from light exposure.
Q4: What are the initial signs of this compound degradation?
A4: The first indication of degradation is often the appearance of additional peaks in your analytical chromatogram (e.g., HPLC). You might also observe a decrease in the peak area of the parent this compound compound, or a change in the color of the solution.
Q5: Can I store this compound solutions at room temperature?
A5: No, it is not recommended to store this compound solutions at room temperature due to the increased risk of degradation. For short-term use during an experiment, solutions should be kept on ice and protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| New, unexpected peaks appear in my HPLC analysis of an this compound solution. | Photodegradation: The this compound solution was likely exposed to light during storage or handling. | 1. Prepare a fresh stock solution of this compound. 2. Store all this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light. 3. Minimize light exposure during all experimental procedures. |
| Hydrolysis: If the solution was prepared in a non-anhydrous solvent or exposed to moisture, hydrolysis may have occurred. | 1. Use fresh, anhydrous DMSO to prepare solutions. 2. Ensure storage containers are tightly sealed to prevent moisture absorption. | |
| Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of 1,4-naphthoquinone derivatives. | 1. Consider purging the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing. | |
| The biological activity of my this compound is lower than expected. | Degradation of the compound: The active concentration of this compound is likely lower than anticipated due to degradation from improper storage or handling. | 1. Confirm the purity of your this compound stock by HPLC analysis against a freshly prepared standard. 2. Prepare fresh dilutions for your experiment from a properly stored stock solution. |
| My this compound powder or solution has changed color. | Significant degradation: A visible color change often indicates substantial chemical degradation. | 1. Discard the discolored material. 2. Obtain a fresh supply of this compound and adhere strictly to the recommended storage and handling procedures. |
Quantitative Data Summary
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | |
| Stock Solution in DMSO | -80°C | Up to 1 year | |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating 1,4-naphthoquinone derivatives. The gradient can be optimized to achieve good separation between this compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 10-100 µg/mL) in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak over time under different storage conditions.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are used to identify potential degradation pathways and products.
-
Acid Hydrolysis: Incubate an this compound solution in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at room temperature for 4-8 hours.
-
Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound and an this compound solution to dry heat at 70°C for 48 hours.
-
Photodegradation: Expose an this compound solution to a light source (e.g., UV lamp at 254 nm and a visible light source) for a defined period. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above.
Visualizations
Caption: Troubleshooting logic for unexpected peaks in this compound analysis.
Caption: Recommended workflow for storing and handling this compound.
Caption: General degradation pathways for 1,4-naphthoquinones.
References
Technical Support Center: NQ301 Dosing Guidance for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting NQ301 dosage for different animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a new animal model?
A1: For a new animal model where no prior data exists for this compound, a dose-finding study is crucial. However, as a starting point, you can refer to established doses in other models and use allometric scaling to estimate an initial dose. For instance, a study by Kang et al. (1999) used an oral dose of 100 mg/kg in rats for evaluating ex vivo antiplatelet activity. In mice, oral doses of 25, 50, and 100 mg/kg were used to assess in vivo antithrombotic effects.[1] These can serve as a reference for your initial dose-range finding studies.
Q2: How can I convert a known effective dose of this compound from one animal species to another?
A2: Allometric scaling is a commonly used method to estimate equivalent doses between different animal species based on their body surface area. The FDA provides guidance and conversion factors for this purpose.[2][3] The formula for converting a dose from species A to species B is:
Dose B (mg/kg) = Dose A (mg/kg) × (Km of A / Km of B)
Where Km is the species-specific conversion factor.
Q3: What are the signs of potential toxicity I should monitor for when administering this compound?
A3: While specific public data on this compound toxicity is limited, general signs of toxicity in animal models of thrombosis may include excessive bleeding, prolonged bleeding time, hematoma formation at injection or injury sites, lethargy, changes in food and water consumption, and weight loss. It is essential to establish a baseline for these parameters before dose administration and monitor the animals closely during and after the study. If any adverse effects are observed, dose reduction or cessation should be considered.
Q4: How should this compound be formulated for oral administration in rodents?
A4: For oral administration in rodents, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC). It is important to ensure a homogenous suspension to deliver a consistent dose. The formulation should be prepared fresh daily to ensure stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable antithrombotic effect at the initial dose. | - Insufficient dosage. - Poor oral bioavailability. - Rapid metabolism of the compound. | - Perform a dose-escalation study to determine the effective dose range. - Consider an alternative route of administration, such as intravenous (IV) injection, to ensure systemic exposure. - Analyze plasma concentrations of this compound to assess its pharmacokinetic profile. |
| Excessive bleeding or prolonged bleeding time observed. | - The administered dose is too high. - The animal model is particularly sensitive to the antiplatelet effects of this compound. | - Reduce the dosage of this compound in subsequent experiments. - Carefully monitor bleeding time and have hemostatic agents available if necessary. - Consider using a lower dose and combining it with another antithrombotic agent with a different mechanism of action if therapeutically relevant. |
| High variability in experimental results between animals. | - Inconsistent dosing due to improper formulation or administration technique. - Individual differences in drug absorption and metabolism. | - Ensure the this compound suspension is homogenous and that the oral gavage technique is performed consistently. - Increase the number of animals per group to improve statistical power. - Monitor plasma levels of this compound to correlate exposure with efficacy. |
Quantitative Data Summary
The following table summarizes the reported effective doses of this compound in different animal models based on the study by Kang et al. (1999).[1]
| Animal Model | Species | Route of Administration | Dosage | Observed Effect |
| Ex vivo platelet aggregation | Rat | Oral | 100 mg/kg | Significant inhibition of collagen-induced platelet aggregation. |
| Pulmonary thrombosis | Mouse | Oral | 25, 50, 100 mg/kg | Dose-dependent prevention of collagen and epinephrine-induced thromboembolic death. |
| Tail bleeding time | Mouse | Oral | 100 mg/kg | Significant prolongation of bleeding time. |
Experimental Protocols
1. Ex Vivo Platelet Aggregation in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound (100 mg/kg) is suspended in 0.5% carboxymethylcellulose (CMC) and administered orally.
-
Blood Collection: One hour after administration, blood is collected from the abdominal aorta into a syringe containing 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged to obtain PRP.
-
Platelet Aggregation Assay: Platelet aggregation is induced by adding collagen to the PRP. The change in light transmission is measured using a platelet aggregometer to determine the extent of aggregation.
2. Pulmonary Thrombosis Model in Mice
-
Animal Model: Male ICR mice.
-
Drug Administration: this compound (25, 50, or 100 mg/kg) suspended in 0.5% CMC is administered orally.
-
Induction of Thrombosis: One hour after this compound administration, a mixture of collagen and epinephrine is injected into the tail vein to induce pulmonary thromboembolism.
-
Endpoint: The number of surviving mice is recorded 15 minutes after the injection of the thrombotic challenge.
3. Tail Bleeding Time in Mice
-
Animal Model: Male ICR mice.
-
Drug Administration: this compound (100 mg/kg) suspended in 0.5% CMC is administered orally.
-
Bleeding Time Measurement: One hour after administration, the tail is transected 5 mm from the tip. The tail is then immersed in saline at 37°C, and the time until bleeding stops for more than 30 seconds is recorded.
Visualizations
Caption: Workflow for adjusting this compound dosage in a new animal model.
Caption: this compound inhibits platelet activation via two main pathways.
References
Validation & Comparative
A Head-to-Head Preclinical Comparison of NQ301 and Ticagrelor for Antiplatelet Activity
Disclaimer: Direct head-to-head preclinical studies comparing NQ301 and ticagrelor were not identified in the available literature. This guide provides a comparative overview based on existing preclinical data for each compound individually.
This guide offers a detailed comparison of the preclinical profiles of this compound and ticagrelor, two antiplatelet agents with distinct mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development to understand their respective pharmacological properties.
Mechanism of Action
This compound is a synthetic 1,4-naphthoquinone derivative that exhibits its antithrombotic effects through a dual mechanism.[1] It acts as a potent inhibitor of thromboxane A2 (TXA2) synthase and a competitive antagonist of the TXA2/prostaglandin H2 (PGH2) receptor.[1] By targeting the arachidonic acid cascade, this compound effectively reduces platelet aggregation.[1] Additionally, this compound is identified as a selective CD45 inhibitor.[2]
Ticagrelor , a cyclopentyltriazolopyrimidine, is a direct-acting, reversible antagonist of the P2Y12 receptor.[3] Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation to exert its antiplatelet effect. By blocking the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation.
Quantitative Preclinical Data
The following tables summarize the available quantitative preclinical data for this compound and the pharmacokinetic properties of ticagrelor.
Table 1: In Vitro Inhibitory Activity of this compound in Rabbit Platelets
| Agonist (Concentration) | IC50 Value (μM) |
| Collagen (10 µg/ml) | 0.60 ± 0.02 |
| Arachidonic Acid (100 µM) | 0.78 ± 0.04 |
| U46619 (1 µM) | 0.58 ± 0.04 |
| Data from a study on washed rabbit platelets. |
Table 2: Pharmacokinetic Properties of Ticagrelor
| Parameter | Value |
| Bioavailability | 36% |
| Time to Peak Plasma Level | 1.5 - 3.0 hours |
| Half-life (Ticagrelor) | ~7-12 hours |
| Half-life (Active Metabolite) | ~9-12 hours |
| Metabolism | Primarily hepatic (CYP3A4) |
| Elimination | Primarily through hepatic metabolism and biliary secretion |
| Pharmacokinetic data is derived from human studies as detailed preclinical data was not available in the search results. |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the signaling pathways targeted by this compound and ticagrelor.
References
NQ301: A Potential Alternative for Overcoming Aspirin Resistance
A comparative guide for researchers on the efficacy and mechanism of NQ301 in platelet inhibition, with a focus on its potential utility in aspirin-resistant platelet models.
Aspirin resistance is a significant clinical challenge, diminishing the efficacy of one of the most common antiplatelet therapies and leaving patients at a higher risk of thrombotic events.[1][2] The search for novel antiplatelet agents that can effectively suppress platelet function in these individuals is crucial. This compound, a synthetic 1,4-naphthoquinone derivative, has emerged as a potent antithrombotic agent with a multi-targeted mechanism of action that suggests its potential as a viable alternative in aspirin-resistant scenarios.[3][4] This guide provides a detailed comparison of this compound and aspirin, supported by experimental data and mechanistic insights.
Comparative Efficacy in Platelet Aggregation
This compound has demonstrated significant inhibitory effects on platelet aggregation induced by a variety of agonists, including arachidonic acid, the key substrate for the enzyme targeted by aspirin. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different inducers of platelet aggregation.
| Agonist | This compound IC50 (µM) | Species | Reference |
| Collagen | 13.0 ± 0.1 | Human | [5] |
| Thrombin | 11.2 ± 0.5 | Human | |
| Arachidonic Acid | 21.0 ± 0.9 | Human | |
| Thapsigargin | 3.8 ± 0.1 | Human | |
| Calcium Ionophore A23187 | 46.2 ± 0.8 | Human | |
| Collagen | 0.60 ± 0.02 | Rabbit | |
| Arachidonic Acid | 0.78 ± 0.04 | Rabbit | |
| U46619 (TXA2 analog) | 0.58 ± 0.04 | Rabbit |
Mechanism of Action: A Multi-Pronged Approach
Aspirin's antiplatelet effect is primarily mediated by the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn blocks the production of thromboxane A2 (TXA2), a potent platelet agonist. Aspirin resistance can arise from various factors, including incomplete inhibition of COX-1, rapid platelet turnover, and activation of non-TXA2 pathways.
This compound offers a broader mechanism of action that may circumvent these resistance pathways. Its antiplatelet activity is attributed to:
-
Inhibition of Thromboxane A2 Synthase and Receptor Blockade: Unlike aspirin, which only blocks TXA2 production, this compound both inhibits TXA2 synthase and acts as a competitive antagonist at the TXA2/prostaglandin H2 receptor. This dual action ensures a more comprehensive blockade of the thromboxane pathway.
-
Inhibition of Intracellular Calcium Mobilization: this compound has been shown to significantly inhibit the increase of cytosolic Ca2+ concentration, a critical step in platelet activation triggered by various agonists.
-
Enhancement of Cyclic AMP (cAMP) Production: The compound also increases platelet cAMP levels, which acts as an inhibitory second messenger, preventing platelet activation and aggregation.
-
Inhibition of ATP Secretion: this compound inhibits the secretion of ATP from activated platelets, further dampening the feedback loop of platelet activation.
The following diagrams illustrate the distinct signaling pathways affected by aspirin and this compound.
Experimental Protocols
The following are outlines of standard experimental procedures for assessing the efficacy of antiplatelet agents like this compound.
Platelet Aggregation Assay
This assay measures the extent of platelet aggregation in response to an agonist.
-
Sample Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed, and platelet-poor plasma (PPP) is obtained by a subsequent high-speed centrifugation.
-
Aggregation Measurement: Platelet aggregation is monitored using a light aggregometer. A cuvette containing PRP is placed in the aggregometer, and a baseline light transmission is established.
-
Agonist Addition: An agonist (e.g., arachidonic acid, collagen, ADP) is added to the PRP to induce aggregation. As platelets aggregate, the light transmission through the sample increases.
-
Data Analysis: The change in light transmission is recorded over time. The maximum aggregation percentage is calculated relative to the light transmission of PPP. For inhibitor studies, PRP is pre-incubated with the inhibitor (e.g., this compound) for a specified time before the addition of the agonist.
Intracellular Calcium Measurement
This assay quantifies changes in intracellular free calcium concentration in platelets.
-
Platelet Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorometry: The dye-loaded platelets are placed in a fluorometer.
-
Agonist Stimulation: An agonist is added to stimulate the platelets, and the change in fluorescence is monitored over time. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Inhibitor Effect: To test an inhibitor, platelets are pre-incubated with the compound before agonist stimulation.
Thromboxane A2 Synthase Activity Assay
This assay measures the ability of a compound to inhibit the conversion of prostaglandin H2 (PGH2) to TXA2.
-
Enzyme Preparation: Platelet microsomes, which contain TXA2 synthase, are prepared from washed platelets.
-
Incubation: The microsomes are incubated with the test compound (e.g., this compound) and the substrate, PGH2.
-
TXB2 Measurement: The reaction is stopped, and the amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of TXB2 produced in the presence of the inhibitor to that in the control.
Conclusion
While direct experimental evidence of this compound's efficacy in clinically defined aspirin-resistant platelet models is not yet available, its multifaceted mechanism of action presents a compelling rationale for its potential as an alternative antiplatelet therapy. By targeting multiple pathways in platelet activation, including the thromboxane pathway at both the synthesis and receptor levels, as well as intracellular calcium and cAMP signaling, this compound may offer a more robust and comprehensive inhibition of platelet function, particularly in scenarios where aspirin's singular mechanism is insufficient. Further preclinical and clinical investigations are warranted to validate the therapeutic potential of this compound in the context of aspirin resistance.
References
- 1. Aspirin resistance in coronary heart disease: Current understandings and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin Resistance: A Clinical Review Focused on the Most Common Cause, Noncompliance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Antiplatelet Agents in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
NQ301 in Combination Therapy: An Analysis of Currently Available Research
A comprehensive review of existing scientific literature reveals a notable absence of studies on the use of NQ301 in combination with other cardiovascular drugs. While research has established the standalone mechanism and potential of this compound as an antithrombotic agent, data on its synergistic or additive effects when co-administered with other cardiovascular medications is not publicly available. This guide will summarize the known properties of this compound and contextualize its potential role, while highlighting the current gap in combination therapy research.
This compound: Mechanism of Action
This compound is a synthetic 1,4-naphthoquinone derivative that has demonstrated significant antithrombotic and antiplatelet activities in preclinical studies.[1] Its primary mechanism of action involves the dual inhibition of the arachidonic acid cascade:
-
Thromboxane A2 (TXA2) Synthase Inhibition: this compound potently suppresses the formation of thromboxane B2, a stable metabolite of TXA2, indicating its inhibitory effect on TXA2 synthase.
-
Thromboxane A2/Prostaglandin H2 (TP) Receptor Blockade: The compound acts as a competitive antagonist at the TP receptor, preventing the binding of pro-aggregatory prostaglandins.[2]
By targeting these two key points in the pathway, this compound effectively reduces platelet aggregation, a critical process in the formation of blood clots that can lead to cardiovascular events. Additionally, this compound has been identified as a selective inhibitor of CD45, a protein tyrosine phosphatase involved in cell signaling.[3]
The signaling pathway of this compound's primary antiplatelet action is visualized below.
The Unexplored Territory: this compound in Combination Therapy
Cardiovascular diseases are often managed with a multi-drug approach to target different pathophysiological pathways. Standard of care frequently includes antiplatelet agents (like aspirin or clopidogrel), anticoagulants, antihypertensives, and lipid-lowering drugs. The potential for combining this compound with these established therapies is a logical next step in its development, however, no published data from clinical trials or preclinical studies on such combinations are currently available.
The table below illustrates the type of data that would be necessary to evaluate this compound in combination therapy, using a hypothetical comparison with a standard antiplatelet agent.
Table 1: Hypothetical Data Comparison for this compound Combination Therapy
| Parameter | This compound Monotherapy | Aspirin Monotherapy | This compound + Aspirin Combination | Alternative Combination (e.g., Clopidogrel + Aspirin) |
|---|---|---|---|---|
| Platelet Aggregation Inhibition (%) | Data not available | Data not available | Data not available | Data not available |
| Bleeding Time (min) | Data not available | Data not available | Data not available | Data not available |
| Thromboxane B2 Levels (pg/mL) | Data not available | Data not available | Data not available | Data not available |
| Adverse Events (%) | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No actual experimental data is available.
Experimental Protocols: A Look Ahead
To assess the viability of this compound in combination therapy, rigorous experimental protocols would be required. These would likely involve both in vitro and in vivo studies, followed by phased clinical trials.
Key Experiments Would Include:
-
In Vitro Platelet Aggregometry: Measuring the dose-dependent effects of this compound alone and in combination with other antiplatelet agents (e.g., aspirin, P2Y12 inhibitors) on platelet aggregation induced by various agonists (e.g., ADP, collagen, arachidonic acid).
-
In Vivo Thrombosis Models: Utilizing animal models to assess the efficacy of combination therapies in preventing arterial or venous thrombosis. Key endpoints would include time to vessel occlusion and thrombus weight.
-
Bleeding Time Assays: Evaluating the safety profile of combination therapies by measuring bleeding time in animal models to assess the risk of hemorrhagic side effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining if co-administration of this compound with other drugs alters their absorption, distribution, metabolism, and excretion, and how these changes affect their therapeutic activity.
The workflow for a typical preclinical evaluation of a new combination therapy is outlined in the diagram below.
Conclusion
This compound presents a promising dual-action mechanism for the inhibition of platelet aggregation. However, for it to be considered a viable option in the clinical management of cardiovascular diseases, comprehensive data on its performance and safety in combination with other standard-of-care cardiovascular drugs is essential. At present, there is a clear need for further research to explore the potential of this compound in combination therapy. Researchers and drug development professionals are encouraged to investigate this area to potentially unlock new and improved treatment strategies for patients with cardiovascular disease.
References
- 1. Antiplatelet and antithrombotic activities of this compound, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antithrombotic agent, this compound, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling NQ301
This document provides crucial safety and logistical information for the handling and disposal of NQ301, a potent small molecule inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, these guidelines are based on established best practices for handling similar chemical compounds of high potency. A thorough risk assessment should be completed by users, and consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | Primary Barrier: Certified Chemical Fume Hood or Glove Box.Gloves: Double nitrile gloves.Eye Protection: Chemical splash goggles.Respiratory Protection: N95 or higher-rated respirator (required if not using a fume hood or glove box).Protective Clothing: Disposable gown or lab coat, and sleeve covers. |
| Solution Preparation and Handling | Primary Barrier: Certified Chemical Fume Hood.Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields or chemical splash goggles.Protective Clothing: Lab coat. |
| Spill Cleanup | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Respiratory Protection: N95 or higher-rated respirator.Protective Clothing: Chemical-resistant disposable coveralls. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Protective Clothing: Lab coat. |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
All work involving solid this compound or concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
Standard Operating Procedures:
-
Preparation: Before handling this compound, don all required PPE as specified in the table above. Prepare your work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Weigh solid this compound in the chemical fume hood. Use dedicated spatulas and weighing containers. Tare the balance with the empty container before adding the compound to minimize contamination of the balance.
-
Solution Preparation: Prepare solutions by adding the solvent to the solid compound to prevent the aerosolization of the powder. Ensure that the vessel is appropriately sized and capped.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. For larger spills, evacuate the area and contact your institution's EHS department.
-
Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol solution followed by a mild detergent and water is a generally effective cleaning sequence.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste. Do not mix with other waste streams.
-
Disposal Route: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not pour this compound solutions down the drain.[2] All chemical waste must be collected by your institution's EHS department or a licensed contractor.
Workflow for Safe Handling and Disposal of this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
